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Cat. No.: B1620303 Get Quote

An In-depth Technical Guide to 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Foreword
As a Senior Application Scientist, the exploration of novel chemical entities is not merely an

academic exercise; it is the foundational step in the multi-billion dollar journey of drug discovery

and development. The chroman-4-one scaffold represents a "privileged structure" in medicinal

chemistry, a core framework that nature itself has selected for its potent and diverse biological

activities.[1][2] This guide focuses on a specific, yet highly significant, derivative: 5,7-
Dihydroxy-2,2-dimethylchroman-4-one.

The rationale for this deep dive is threefold. First, the 5,7-dihydroxy substitution pattern is a

hallmark of many bioactive flavonoids, imparting significant antioxidant and enzyme-inhibitory

properties.[3] Second, the gem-dimethyl group at the C2 position locks the heterocyclic ring,

preventing certain metabolic transformations and potentially enhancing bioavailability and

stability compared to its flavanone counterparts. Finally, understanding this molecule is not just

about its intrinsic properties, but about mastering the techniques and logical workflows

applicable to an entire class of high-potential compounds.

This document is structured to be a practical and authoritative resource for researchers. We will

move from the fundamental chemical identity to the intricacies of its spectroscopic signature,

plausible synthetic routes, and the analytical methodologies required for its robust
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characterization. Each section is built upon the principle of causality—explaining not just what

to do, but why it is the logical next step in a research workflow.

Chemical Identity and Physicochemical Properties
The foundational step in any chemical investigation is to establish the precise identity and basic

properties of the molecule. This information governs everything from solvent selection for

reactions and analysis to predicting its behavior in biological systems.

Nomenclature and Structural Identifiers
Systematic (IUPAC) Name: 5,7-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one

Common Synonyms: 5,7-Dihydroxy-2,2-dimethylchroman-4-one

CAS Number: 883-09-0[4]

Molecular Formula: C₁₁H₁₂O₄[5]

Molecular Weight: 208.21 g/mol

InChI Key: JFWGYKRUMPKNKF-UHFFFAOYSA-N[5]

The structure consists of a phloroglucinol-derived A-ring fused to a γ-pyranone ring. The key

features are:

Chroman-4-one Core: A bicyclic system where a benzene ring is fused to a dihydropyranone

ring. The absence of a C2-C3 double bond distinguishes it from the related chromone

structure.[1]

5,7-Dihydroxy Pattern: Two phenolic hydroxyl groups on the A-ring, which are critical for

antioxidant activity and metal chelation.

2,2-Dimethyl Substitution: A gem-dimethyl group at the C2 position of the heterocyclic ring.

Predicted Physicochemical Data
Quantitative data for this specific molecule is not extensively published. The table below

summarizes key properties predicted based on its structure and data from analogous
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compounds.

Property
Predicted Value /
Observation

Rationale & Significance

Appearance Pale yellow to off-white solid

Typical for phenolic

compounds; color may depend

on purity.

Melting Point >200 °C (Decomposition likely)

High melting point expected

due to intermolecular hydrogen

bonding from the two hydroxyl

groups. Analogous

dihydroxychromones melt at

high temperatures.[6]

Solubility

Soluble in DMSO, Methanol,

Ethanol, Acetone. Sparingly

soluble in water. Insoluble in

Hexane.

The polar hydroxyl groups and

carbonyl function confer

solubility in polar organic

solvents. Poor water solubility

is expected due to the largely

nonpolar carbon backbone.

XlogP 1.8

This predicted value suggests

moderate lipophilicity,

indicating the compound may

have good potential for

membrane permeability.[5]

pKa ~7.5 (7-OH), ~9.0 (5-OH)

The 7-OH is typically more

acidic than the 5-OH, which is

intramolecularly hydrogen-

bonded to the C4-carbonyl,

making its proton less

available. These values are

crucial for designing extraction

and chromatography protocols.
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Spectroscopic Signature for Structural Elucidation
Confirming the chemical structure is the most critical step after synthesis. A combination of

spectroscopic techniques provides an unambiguous "fingerprint" of the molecule. The data

presented here is predictive, based on established chemical shift principles and data from

closely related chroman-4-ones.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic

molecule.[9]

2.1.1 ¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is deliberate; its ability to dissolve polar compounds and

exchange with labile protons (OH) makes it ideal for this structure.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~12.0 Singlet 1H 5-OH

Strong

deshielding due

to intramolecular

hydrogen

bonding with the

C4 carbonyl

oxygen. This is a

hallmark of 5-

hydroxy-4-keto

systems.

~10.8 Singlet (broad) 1H 7-OH

Labile phenolic

proton, signal is

typically broad

and its position

can be

concentration-

dependent.

~5.9
Doublet (J ≈ 2

Hz)
1H H-8

Aromatic proton

meta-coupled to

H-6.

~5.8
Doublet (J ≈ 2

Hz)
1H H-6

Aromatic proton

meta-coupled to

H-8. The high

electron density

from two ortho -

OH groups shifts

these protons

significantly

upfield.

~2.8 Singlet 2H H-3 The two protons

on C3 are

adjacent to the

carbonyl group.
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They appear as

a singlet

because there

are no adjacent

protons to couple

with (C2 is

quaternary).

~1.4 Singlet 6H C2-(CH₃)₂

The six protons

of the two methyl

groups at the C2

position are

equivalent and

appear as a

sharp singlet.

2.1.2 ¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR provides a count of unique carbon atoms and information about

their chemical environment.[10] The molecule has 11 carbon atoms, but due to the equivalence

of the two methyl groups, only 10 signals are expected.
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Chemical Shift (δ, ppm) Assignment Rationale

~195.0 C-4
Carbonyl carbon, significantly

deshielded.

~165.0 C-7
Aromatic carbon attached to -

OH.

~164.0 C-5
Aromatic carbon attached to -

OH.

~162.0 C-8a
Aromatic quaternary carbon

adjacent to oxygen and C4a.

~102.0 C-4a

Aromatic quaternary carbon,

shielded by two ortho -OH

groups.

~95.0 C-6

Aromatic C-H, highly shielded

by two ortho/para oxygen

substituents.

~94.0 C-8

Aromatic C-H, highly shielded

by two ortho/para oxygen

substituents.

~78.0 C-2

Quaternary sp³ carbon

attached to two methyl groups

and the heterocyclic oxygen.

~49.0 C-3
Methylene (CH₂) carbon alpha

to the carbonyl group.

~25.0 C2-(CH₃)₂ Equivalent methyl carbons.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns useful for

confirming the structure.

Technique: Electrospray Ionization (ESI) is recommended due to the polarity of the molecule.
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Expected [M+H]⁺: 209.0808 (Calculated for C₁₁H₁₃O₄⁺)

Expected [M-H]⁻: 207.0663 (Calculated for C₁₁H₁₁O₄⁻)

Key Fragmentation: A characteristic fragmentation pathway for chromanones is the Retro-

Diels-Alder (RDA) reaction on the heterocyclic ring, although it is less common than in the

unsaturated flavones. More likely fragmentation would involve the loss of a methyl group (M-

15) or the loss of isobutylene from the heterocyclic ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[11]
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

3400-3200 (broad) O-H stretch Phenolic -OH

The broadness

indicates hydrogen

bonding.

~2950 C-H stretch sp³ C-H

Aliphatic C-H bonds of

the methyl and

methylene groups.

~1650 (strong) C=O stretch Ketone

Strong, sharp peak

characteristic of a

conjugated ketone.

The frequency is

lowered from a typical

ketone (~1715 cm⁻¹)

due to conjugation

with the aromatic ring

and hydrogen bonding

with the 5-OH group.

1600-1450 C=C stretch Aromatic Ring

Multiple sharp peaks

indicating the benzene

ring.

~1250 C-O stretch Aryl Ether

Stretch of the C-O

bond within the

pyranone ring and the

C-OH of the phenols.

Synthesis and Purification Workflow
The synthesis of 5,7-dihydroxy-2,2-dimethylchroman-4-one is not widely reported,

necessitating a rational design based on established chromanone syntheses.[8][12] The most

logical approach is a one-pot cyclization reaction starting from phloroglucinol.

Proposed Synthetic Pathway: Nencki Reaction

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 19 Tech Support

https://www.benchchem.com/product/b1620303?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10003100/
https://pubs.acs.org/doi/10.1021/jm3005288
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1620303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Nencki reaction provides a direct route to this structure from readily available starting

materials. The causality is clear: phloroglucinol provides the A-ring with the required 5,7-

dihydroxy pattern, and 3,3-dimethylacrylic acid provides the remaining atoms for the

heterocyclic ring.

Phloroglucinol
Nencki Reaction

(Lewis Acid, e.g., ZnCl₂/POCl₃)
Heat

3,3-Dimethylacrylic Acid

5,7-Dihydroxy-2,2-dimethylchroman-4-one

Click to download full resolution via product page

Caption: Proposed synthesis of the target compound via the Nencki reaction.

Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes a rationale and a quality control

check to ensure the process is proceeding as expected before moving to the next stage.

Step 1: Reaction Setup

Apparatus: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and

a reflux condenser, add phloroglucinol (1 equivalent).

Reagents: Add 3,3-dimethylacrylic acid (1.1 equivalents).

Catalyst: Cautiously add phosphorus oxychloride (POCl₃, 3-4 equivalents) followed by

anhydrous zinc chloride (ZnCl₂, 1.5 equivalents). The Lewis acid is critical for catalyzing the

Friedel-Crafts acylation and subsequent cyclization.

Rationale: This combination of reagents facilitates an initial acylation of the electron-rich

phloroglucinol ring, followed by an intramolecular Michael addition to form the chromanone

ring system. An excess of the acid is used to drive the reaction to completion.

Step 2: Reaction Execution
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Heating: Heat the reaction mixture to 70-80 °C in an oil bath.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a

mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The product should be more nonpolar

than phloroglucinol. The reaction is typically complete within 4-6 hours.

QC Check: The disappearance of the phloroglucinol spot on the TLC plate indicates the

reaction is nearing completion.

Step 3: Work-up and Extraction

Quenching: Cool the reaction mixture to room temperature and then carefully pour it over

crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and precipitates the

crude product.

Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic solvent

will dissolve the product, separating it from inorganic salts.

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to

remove any unreacted acidic starting material, followed by a wash with brine to remove

excess water.

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

QC Check: A crude solid or viscous oil should be obtained. A preliminary ¹H NMR can be

taken at this stage to confirm the presence of the desired product before proceeding to

purification.

Step 4: Purification

Technique: The primary method for purification is flash column chromatography on silica gel.

Eluent: A gradient elution system, starting with 10% ethyl acetate in hexane and gradually

increasing to 30-40% ethyl acetate, is recommended. This allows for the separation of

nonpolar impurities first, followed by the product.
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Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.

Final Product: Combine the pure fractions and remove the solvent under reduced pressure

to yield the final product as a solid. Recrystallization from an appropriate solvent system

(e.g., ethanol/water) can be performed for further purification if necessary.

QC Check: The final product's purity should be assessed by HPLC (>95%) and its structure

confirmed by NMR, MS, and IR as detailed in Section 2.0.

Analytical Methodologies
Robust and validated analytical methods are required for accurate quantification and purity

assessment, particularly in a drug development context.[13]

High-Performance Liquid Chromatography (HPLC-UV)
This is the workhorse technique for purity analysis and quantification.
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Parameter Recommended Conditions Rationale

Instrumentation
HPLC system with a UV/Vis or

Diode Array Detector (DAD)

DAD allows for the

simultaneous monitoring of

multiple wavelengths and

spectral analysis of the peak.

Column
C18 Reversed-Phase (e.g., 4.6

x 150 mm, 5 µm)

The C18 stationary phase is

suitable for retaining the

moderately nonpolar

chromanone structure.

Mobile Phase

Isocratic or Gradient elution

with Acetonitrile and Water

(each with 0.1% Formic Acid)

0.1% Formic acid is added to

suppress the ionization of the

phenolic hydroxyls, leading to

sharper, more symmetrical

peaks. A typical starting

condition would be 40%

Acetonitrile.

Flow Rate 1.0 mL/min
Standard flow rate for a 4.6

mm ID column.

Detection Wavelength ~290 nm and ~330 nm

Chromanones typically exhibit

two main absorption maxima.

Monitoring at the λmax

provides the highest sensitivity.

Quantification
External standard calibration

curve

A series of known

concentrations of the purified

compound are injected to

create a linear calibration

curve (Peak Area vs.

Concentration).

Analytical Workflow Diagram
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Caption: Standard workflow for purity assessment and quantification by HPLC-UV.

Biological Activity and Therapeutic Context
While direct biological data for 5,7-dihydroxy-2,2-dimethylchroman-4-one is limited, its

structural motifs allow for strong, evidence-based predictions of its potential activities. This

serves as a crucial guide for designing initial biological screening campaigns.

Predicted Biological Activities
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Antioxidant Activity: The 5,7-dihydroxy pattern on the A-ring is a classic pharmacophore for

radical scavenging. These phenols can readily donate a hydrogen atom to neutralize reactive

oxygen species (ROS), a key process in mitigating oxidative stress-related diseases. This

activity can be quantitatively measured using assays like the DPPH (2,2-diphenyl-1-

picrylhydrazyl) radical scavenging assay.[1]

Antimicrobial Activity: Many chroman-4-one derivatives exhibit significant activity against

both Gram-positive and Gram-negative bacteria, as well as fungi.[3][7] The mechanism often

involves disruption of microbial cell membranes or inhibition of key cellular enzymes.

Anticancer Activity: Flavonoids and related phenolic compounds are widely studied for their

antiproliferative effects.[1] Potential mechanisms include the inhibition of protein kinases

involved in cell cycle regulation (e.g., SIRT2 inhibitors[12]), induction of apoptosis, and

suppression of tumor cell migration. The cytotoxicity of the compound can be evaluated

using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a

panel of cancer cell lines.

Proposed Mechanism of Action: Anti-inflammatory
Pathway
A plausible mechanism for anti-inflammatory action, extrapolated from related flavonoids, is the

inhibition of the NF-κB signaling pathway.[14] NF-κB is a master regulator of the inflammatory

response, and its inhibition can suppress the production of pro-inflammatory cytokines like

TNF-α and IL-6.
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Caption: Hypothesized anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Conclusion and Future Directions
5,7-Dihydroxy-2,2-dimethylchroman-4-one is a molecule of significant academic and

pharmaceutical interest. This guide has provided a comprehensive technical framework for its
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study, from unambiguous structural identification and rational synthesis to robust analytical

characterization and evidence-based biological evaluation.

The true value of this molecule lies not just in its predicted activities but in its potential as a

template for further chemical modification. Future research should focus on:

Execution and Validation: Performing the proposed synthesis and rigorously validating the

predicted spectroscopic and biological data.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the A-

ring or adding substituents to the C3 position to probe and optimize biological activity.

Mechanism of Action Studies: Moving beyond broad screening assays to identify the specific

cellular targets and pathways modulated by this compound.

This document serves as a launchpad for these efforts, grounding future research in the

established principles of chemical and biological science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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